2-(n-Heptanoyl)thiophene

Description

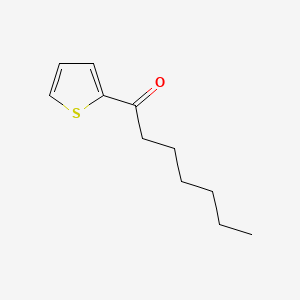

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNFJEMAAFFMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184737 | |

| Record name | 2-(n-Heptanoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30711-40-1 | |

| Record name | 1-(2-Thienyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30711-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptanoylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030711401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(n-Heptanoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEPTANOYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95SA3Y3JSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-Thienyl)-1-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(n-Heptanoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(n-Heptanoyl)thiophene, a key heterocyclic ketone intermediate. The document details the prevalent synthetic methodologies, with a primary focus on the robust and widely utilized Friedel-Crafts acylation. It offers in-depth mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters. Furthermore, this guide explores alternative synthetic strategies and discusses the significance of 2-acylthiophenes in the landscape of medicinal chemistry and drug development. The content is structured to equip researchers and professionals with the necessary knowledge for the successful synthesis, optimization, and application of this valuable compound.

Introduction: The Significance of 2-Acylthiophenes

Thiophene and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse applications in medicinal chemistry, materials science, and fine chemicals.[1] Specifically, 2-acylthiophenes serve as versatile precursors for the synthesis of a wide array of more complex molecules with significant biological activities.[2][3] These activities span a broad therapeutic spectrum, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3] The presence of the acyl group provides a reactive handle for further molecular elaboration, making the efficient synthesis of compounds like this compound a critical endeavor for drug discovery and development programs.[4][5]

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring using an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[6][7][8]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), interacts with the acylating agent (heptanoyl chloride) to generate a highly electrophilic acylium ion.[7][8] This resonance-stabilized cation is the key electrophile in the reaction.

-

Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position.[9][10]

-

Intermediate Stabilization and Regioselectivity: The preference for substitution at the 2-position is a critical aspect of thiophene chemistry. The intermediate carbocation (sigma complex) formed by attack at C2 is more stable than the one formed by attack at C3 because it can be described by more resonance structures, leading to greater delocalization of the positive charge.[9][10] Attack at the 2-position results in a linearly conjugated intermediate, which is energetically more favorable than the cross-conjugated intermediate from C3 attack.[9]

-

Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the thiophene ring and yielding the 2-heptanoylthiophene product.[7][11] The Lewis acid catalyst is regenerated in this step.[7] However, it's important to note that the ketone product can form a complex with the Lewis acid, often necessitating the use of stoichiometric amounts of the catalyst.[11]

Experimental Workflow: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

The following protocol is adapted from a procedure for the synthesis of 2-hexanoylthiophene and is applicable for the synthesis of this compound with appropriate molar adjustments for heptanoyl chloride.[12][13]

Materials and Reagents:

-

Thiophene

-

n-Heptanoyl chloride

-

Stannic chloride (SnCl₄)

-

Benzene (or a suitable alternative solvent like dichloromethane)

-

10% Hydrochloric acid (HCl)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Deionized water

Procedure:

-

Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine thiophene, n-heptanoyl chloride, and the solvent.

-

Cooling: Cool the reaction mixture to below 0°C using an ice-salt bath.

-

Catalyst Addition: While maintaining the temperature below 0°C, add stannic chloride dropwise to the stirred solution over a period of one hour.

-

Reaction Progression: Stir the mixture for an additional 30 minutes at a temperature below 0°C. Subsequently, allow the reaction to gradually warm to room temperature and continue stirring for another 3.5 hours.

-

Quenching: Upon completion of the reaction, carefully add 10% hydrochloric acid to the mixture to decompose the catalyst-product complex. Stir for 10 minutes.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, 5% Na₂CO₃ solution, and finally with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride. Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[12]

Quantitative Data Summary

| Parameter | Value | Reference |

| Thiophene (molar equivalent) | 1.0 | [12] |

| n-Heptanoyl chloride (molar equivalent) | 1.0 | [12] |

| Stannic chloride (molar equivalent) | ~0.4 | [12] |

| Reaction Temperature | 0°C to Room Temp. | [12] |

| Reaction Time | ~4.5 hours | [12] |

| Expected Yield | ~77% | [12] |

Alternative Synthetic Routes

While Friedel-Crafts acylation is the predominant method, alternative strategies exist, particularly those aiming for milder conditions or avoiding traditional Lewis acids.

Acylation with Acetic Anhydride and Solid Acid Catalysts

Recent research has focused on replacing corrosive and moisture-sensitive Lewis acids with recyclable solid acid catalysts like zeolites (e.g., Hβ, HZSM-5). The acylation of thiophene with acetic anhydride over Hβ zeolite has shown excellent conversion rates (up to 99%) and high selectivity for the 2-acetylthiophene product. This approach offers significant environmental and practical advantages, including easier catalyst separation and regeneration. A similar approach could be adapted for longer-chain anhydrides.

Iodine-Catalyzed Acylation

Thiophene can be acetylated under mild conditions using acetic anhydride with iodine as a catalyst.[14] This method avoids strong Lewis acids and provides a more environmentally benign alternative. While reported for acetylation, the principle could be extended to heptanoylation.

Solvent-Free and Catalyst-Recycling Methods

Innovations in process chemistry have led to the development of solvent-free methods for the synthesis of 2-acetylthiophene using acetic anhydride, with the potential for catalyst recycling.[15][16] These methods reduce production costs and minimize waste, aligning with the principles of green chemistry.

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₆OS |

| Molecular Weight | 196.31 g/mol [17][18] |

| CAS Number | 30711-40-1[19][20] |

| Appearance | (Expected) Pale yellow oil |

Spectroscopic Data:

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 196. Key fragmentation patterns would include peaks corresponding to the acylium ion and fragments of the thiophene ring.[19][21]

-

Infrared Spectroscopy (IR): The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1660-1680 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the protons on the thiophene ring (in the aromatic region) and the aliphatic protons of the heptanoyl chain.

-

¹³C NMR: The spectrum will display a signal for the carbonyl carbon (downfield, ~190-200 ppm) in addition to the signals for the carbons of the thiophene ring and the heptanoyl group.

-

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Friedel-Crafts acylation of thiophene. This method, particularly with stannic chloride as a catalyst, offers high yields and excellent regioselectivity for the desired 2-substituted product. The mechanistic underpinnings of this reaction, driven by the superior stability of the C2-attack intermediate, are well-understood. For applications demanding greener and more sustainable processes, alternative methods utilizing solid acid catalysts or iodine are promising. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize and utilize this important chemical intermediate in their scientific pursuits.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. niir.org [niir.org]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. byjus.com [byjus.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]

- 15. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]

- 16. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]

- 17. This compound | CAS: 30711-40-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 18. This compound | 30711-40-1 [chemicalbook.com]

- 19. This compound | C11H16OS | CID 141581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. scbt.com [scbt.com]

- 21. 1-Heptanone, 1-(2-thienyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(n-Heptanoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(n-Heptanoyl)thiophene, a member of the 2-acylthiophene family, is a heterocyclic ketone characterized by a thiophene ring acylated at the second position with a seven-carbon linear chain. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its ability to mimic a benzene ring (bioisosterism) while offering distinct electronic and steric properties.[1][2] The incorporation of a heptanoyl group introduces lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis, spectral characteristics, reactivity, and potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its behavior in various chemical and biological systems.

Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆OS | [3] |

| Molecular Weight | 196.31 g/mol | [3] |

| CAS Number | 30711-40-1 | [4] |

| IUPAC Name | 1-(thiophen-2-yl)heptan-1-one | [3] |

| Boiling Point | 154-156 °C at 15 mmHg | [5] |

| Estimated Boiling Point | 295-296 °C at 760 mmHg | [5] |

| Melting Point | Data not available | |

| Density | 1.026 g/cm³ | [5] |

| Refractive Index | 1.521 | [5] |

| Estimated logP (XLogP3) | 3.7 | [3] |

| Estimated Water Solubility | 19.37 mg/L at 25 °C | [5] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [5] |

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with heptanoyl chloride. This electrophilic aromatic substitution reaction offers high regioselectivity for the 2-position of the thiophene ring.[2]

Reaction Scheme

Caption: General reaction scheme for the Friedel-Crafts acylation of thiophene.

Causality of Experimental Choices

The choice of a Lewis acid catalyst is critical for the success of the Friedel-Crafts acylation. Strong Lewis acids like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) are commonly used to activate the acyl chloride, generating a highly electrophilic acylium ion. The reaction is typically carried out in an inert solvent, such as dichloromethane or benzene, to ensure proper mixing and temperature control. The high regioselectivity for the 2-position is a result of the superior resonance stabilization of the carbocation intermediate formed upon electrophilic attack at this position compared to the 3-position.[2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from the synthesis of the homologous 2-Hexanoylthiophene and is expected to yield this compound with minor modifications.[2]

Materials:

-

Thiophene

-

Heptanoyl chloride

-

Anhydrous Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add the Lewis acid (e.g., SnCl₄, 1.1 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

-

Acyl Chloride Addition: Add heptanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Expected Spectral Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | Thiophene Protons: δ 7.6-7.8 ppm (dd, 1H, H5), δ 7.0-7.2 ppm (t, 1H, H4), δ 7.5-7.7 ppm (dd, 1H, H3). Heptanoyl Chain: δ 2.8-3.0 ppm (t, 2H, -CH₂-CO-), δ 1.6-1.8 ppm (quintet, 2H, -CH₂-CH₂-CO-), δ 1.2-1.4 ppm (m, 6H, -(CH₂)₃-), δ 0.8-1.0 ppm (t, 3H, -CH₃). |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon: δ ~190-200 ppm. Thiophene Carbons: δ ~144 ppm (C2), δ ~132 ppm (C5), δ ~133 ppm (C3), δ ~128 ppm (C4). Heptanoyl Chain: Various signals in the aliphatic region (δ ~14-40 ppm). |

| FT-IR (neat) | C=O Stretch: ~1660-1680 cm⁻¹ (strong). C-H Stretch (aromatic): ~3100 cm⁻¹. C-H Stretch (aliphatic): ~2850-2960 cm⁻¹. C=C Stretch (thiophene ring): ~1400-1550 cm⁻¹. C-S Stretch: ~600-800 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 196. Key Fragments: m/z 111 (thienoyl cation), m/z 125, m/z 43 (acyl fragment). |

Disclaimer: The spectral data presented above are estimations based on analogous structures and should be confirmed by experimental analysis of this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay between the electron-rich thiophene ring and the electron-withdrawing acyl group.

Reactivity of the Thiophene Ring

The thiophene ring is susceptible to further electrophilic aromatic substitution reactions. However, the presence of the deactivating acyl group will direct subsequent electrophiles primarily to the 5-position. The carbonyl group can also influence the reactivity of the thiophene ring towards nucleophilic attack under certain conditions.

Reactivity of the Acyl Group

The carbonyl group of the heptanoyl chain can undergo a variety of reactions typical of ketones. These include:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction to the corresponding alkane can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

-

Condensation Reactions: The α-protons of the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol or Claisen-Schmidt condensations.

Caption: Key reactivity sites of this compound.

Applications in Drug Discovery

Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[7][8] The 2-acylthiophene scaffold, in particular, serves as a versatile starting material for the synthesis of more complex heterocyclic systems with potential therapeutic value.

The heptanoyl chain in this compound increases its lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of biological targets. This makes it an interesting candidate for derivatization in drug discovery programs aimed at developing novel therapeutics. For example, 2-acylthiophenes are precursors to 2-aminothiophenes, which are known to be allosteric enhancers of the A1-adenosine receptor and have potential applications in treating various neurological and cardiovascular disorders.[9][10][11]

Conclusion

This compound is a valuable heterocyclic ketone with a well-defined set of physicochemical properties that make it a useful building block in organic synthesis. Its preparation via Friedel-Crafts acylation is a robust and regioselective process. While specific experimental spectral data for this compound are not widely published, its structure can be confidently characterized based on the established spectral patterns of related 2-acylthiophenes. The dual reactivity of the thiophene ring and the acyl group provides multiple avenues for further chemical modification, enabling the synthesis of a diverse array of derivatives. The established biological significance of the thiophene scaffold suggests that this compound and its derivatives hold considerable promise for the development of new therapeutic agents. This guide provides a solid foundation of its core properties for researchers and scientists working in the field of drug discovery and development.

References

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C11H16OS | CID 141581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hopemaxchem.com [hopemaxchem.com]

- 9. Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Situating 2-(n-Heptanoyl)thiophene in Modern Chemistry

An In-Depth Technical Guide to 2-(n-Heptanoyl)thiophene (CAS 30711-40-1)

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by CAS Number 30711-40-1, is an aromatic ketone featuring a five-membered thiophene ring acylated at the second position with a seven-carbon heptanoyl group.[1][2][3][4][] As a member of the acylthiophene family, this molecule serves as a pivotal intermediate in synthetic organic chemistry. The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its contribution to a wide spectrum of biological activities.[6][7][8] Thiophene derivatives are integral to the development of novel therapeutic agents, exhibiting properties that range from antimicrobial and antiviral to anti-inflammatory and anticancer.[8][9][10][11]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, characterization, and potential applications. The methodologies described are designed to be self-validating, empowering researchers to confidently utilize this versatile building block in their drug discovery and development pipelines.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in a laboratory setting. This compound is typically a colorless to pale yellow liquid under standard conditions.[12] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 30711-40-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆OS | [1][2][4] |

| Molecular Weight | 196.31 g/mol | [1][2][3][4] |

| IUPAC Name | 1-(thiophen-2-yl)heptan-1-one | [1] |

| Boiling Point | 154-156 °C at 15 mmHg | [12] |

| Flash Point | 132.7 °C (271.0 °F) | [12] |

| logP (o/w) | 3.7 - 3.817 (estimated) | [1][12] |

| Solubility | Soluble in alcohol; Insoluble in water | [12] |

Spectroscopic Signature

Structural elucidation relies on a combination of spectroscopic techniques. Based on its structure and data from close analogs like 2-acetylthiophene, the following spectral characteristics are expected for this compound:[13][14]

-

¹H NMR: Protons on the thiophene ring would appear as multiplets in the aromatic region (~7.0-7.8 ppm). The α-methylene protons (adjacent to the carbonyl) would be a triplet at approximately 2.9 ppm. The other methylene protons of the heptanoyl chain would appear as multiplets between ~1.3-1.7 ppm, and the terminal methyl group would be a triplet around 0.9 ppm.

-

¹³C NMR: The carbonyl carbon would be significantly downfield (~190-200 ppm). The carbons of the thiophene ring would appear in the aromatic region (~128-145 ppm). The carbons of the alkyl chain would be found in the upfield region (~14-40 ppm).

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch would be prominent around 1660-1680 cm⁻¹. C-H stretching from the alkyl chain and aromatic ring, as well as C=C stretching from the thiophene ring, would also be observable.[15]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 196. Key fragmentation patterns would likely involve the cleavage of the acyl group, yielding a characteristic thienoyl cation at m/z = 111 and fragments corresponding to the heptanoyl chain.[1][15]

Synthesis and Purification: A Validated Approach

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of thiophene. This classic electrophilic aromatic substitution reaction offers high yields and, critically, excellent regioselectivity.[16]

The Causality of Regioselectivity

The inherent electronic properties of the thiophene ring dictate the outcome of the acylation. The sulfur atom, through its lone pairs, can stabilize an adjacent positive charge via resonance more effectively than it can a charge further away. Consequently, electrophilic attack occurs preferentially at the C2 (or C5) position. The carbocation intermediate formed by attack at C2 is stabilized by three significant resonance structures, whereas the intermediate from attack at the C3 position is less stable, with only two major resonance contributors.[17][18] This superior stabilization of the C2-attack intermediate decisively lowers the activation energy for that pathway, leading to the 2-acylthiophene as the major product.

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a homologous compound, 2-hexanoylthiophene, ensuring its reliability and reproducibility.[16][19]

Materials:

-

Thiophene

-

Heptanoyl chloride

-

Anhydrous Tin(IV) chloride (SnCl₄)

-

Anhydrous Benzene (or a less toxic solvent like dichloromethane)

-

10% Hydrochloric acid (HCl)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a multi-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, charge the thiophene and anhydrous benzene. Cool the flask to below 0 °C using an ice-salt bath.

-

Reagent Addition: While stirring vigorously, add the heptanoyl chloride to the flask. Subsequently, add the Tin(IV) chloride (SnCl₄) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature remains below 0 °C. The choice of SnCl₄ as the Lewis acid is strategic; while AlCl₃ can be used, it sometimes leads to side reactions or polymerization with sensitive heterocycles like thiophene.[20] SnCl₄ is often a milder and more selective catalyst for this transformation.[19]

-

Reaction: After the addition is complete, stir the mixture for an additional 30 minutes at <0 °C. Then, allow the reaction to gradually warm to room temperature and continue stirring for another 3.5-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding 10% HCl to the flask while cooling in an ice bath. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash it successively with 10% HCl, water, 5% Na₂CO₃ solution, and finally with brine. The acidic wash removes residual catalyst, and the basic wash removes any unreacted heptanoyl chloride or acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous CaCl₂ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.[19]

Caption: Experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is essential for robust characterization.

Caption: Logical workflow for the analytical verification of this compound.

This workflow ensures that the final product not only has the correct molecular weight and fragmentation pattern (from GC-MS) but also the precise atomic connectivity and functional groups (from NMR and IR) corresponding to this compound.[15][21]

Potential Applications in Drug Discovery

While specific biological activity data for this compound itself is not extensively documented in public literature, its value lies in its identity as a thiophene derivative and a versatile chemical intermediate.

-

Scaffold for Library Synthesis: The thiophene ring is a bioisostere of the benzene ring, meaning it has a similar size and shape but different electronic properties. This makes it an attractive scaffold for creating analogs of existing drugs to improve efficacy, alter metabolic profiles, or enhance pharmacokinetic properties.[6] this compound is an ideal starting point for building a library of diverse molecules for high-throughput screening.

-

Precursor for Complex Heterocycles: The ketone functional group is a synthetic linchpin, ready for a multitude of subsequent reactions. For example:

-

It can be used to synthesize Schiff bases by reacting with various amines, a class of compounds known for a wide range of biological activities.[22]

-

It can undergo Gewald reactions to form substituted 2-aminothiophenes, which are themselves potent pharmacophores.[23]

-

The carbonyl can be reduced to a secondary alcohol, introducing a chiral center and a hydrogen bond donor.

-

The α-protons can be functionalized to build more complex carbon skeletons.

-

Given the broad biological activities reported for thiophene-containing molecules—including antimicrobial, anti-inflammatory, and anticancer effects—derivatives synthesized from this compound represent a promising avenue for discovering novel therapeutic leads.[9][23][24]

Conclusion

This compound (CAS 30711-40-1) is more than a catalog chemical; it is a foundational building block for innovation in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, driven by the inherent electronic stability of the thiophene ring, which directs the reaction with high regioselectivity. The detailed protocols for its synthesis and characterization provided in this guide offer a reliable framework for its preparation and validation. For drug development professionals, the true potential of this compound lies in its utility as a versatile intermediate, providing a gateway to vast libraries of novel thiophene derivatives poised for biological screening and the discovery of next-generation therapeutics.

References

- 1. This compound | C11H16OS | CID 141581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 30711-40-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS: 30711-40-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. nbinno.com [nbinno.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. 2-heptanoyl thiophene, 30711-40-1 [thegoodscentscompany.com]

- 13. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 1-Heptanone, 1-(2-thienyl)- [webbook.nist.gov]

- 16. benchchem.com [benchchem.com]

- 17. echemi.com [echemi.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. prepchem.com [prepchem.com]

- 20. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

- 22. jetir.org [jetir.org]

- 23. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(n-Heptanoyl)thiophene: Molecular Structure, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-(n-Heptanoyl)thiophene, a key heterocyclic ketone with significant applications in organic synthesis and as a building block for pharmacologically active molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a detailed synthesis protocol via Friedel-Crafts acylation, and its role as a crucial intermediate in the synthesis of therapeutic agents.

Introduction to this compound: A Versatile Thiophene Derivative

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Their utility stems from the thiophene ring's ability to act as a bioisostere for a benzene ring, while also offering unique electronic properties and metabolic pathways. 2-Acylthiophenes, in particular, are valuable intermediates due to the reactivity of the carbonyl group, which allows for a wide range of subsequent chemical transformations.[3]

This compound, with its seven-carbon acyl chain, represents a lipophilic building block that can be strategically employed in the design of molecules targeting biological membranes or hydrophobic protein pockets. Understanding its molecular structure and chemical properties is paramount for its effective utilization in synthetic and medicinal chemistry.

Molecular Structure and Chemical Identity

The fundamental identity of this compound is defined by its molecular structure, which consists of a thiophene ring acylated at the second position with a heptanoyl group.

-

Molecular Formula: C₁₁H₁₆OS[3]

-

Molecular Weight: 196.31 g/mol [3]

-

IUPAC Name: 1-(thiophen-2-yl)heptan-1-one[3]

-

CAS Number: 30711-40-1[3]

The structure is characterized by a planar, aromatic thiophene ring attached to a flexible heptanoyl chain. This combination of a rigid aromatic core and a flexible aliphatic tail imparts specific physicochemical properties to the molecule.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification. The following table summarizes key computed and experimental data.

| Property | Value | Reference |

| Molecular Weight | 196.31 g/mol | [3] |

| Boiling Point | 118-120 °C at 5 mmHg | [4] |

| Density | 1.034 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.529 | [4] |

| XLogP3 | 3.7 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of synthesized this compound.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide a valuable reference for structural elucidation. The following are predicted values, which may vary slightly based on the solvent and experimental conditions.[5][6][7]

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.68 (dd, 1H, J = 3.8, 1.1 Hz): Proton on the thiophene ring (C5-H).

-

δ 7.62 (dd, 1H, J = 5.0, 1.1 Hz): Proton on the thiophene ring (C3-H).

-

δ 7.11 (dd, 1H, J = 5.0, 3.8 Hz): Proton on the thiophene ring (C4-H).

-

δ 2.95 (t, 2H, J = 7.4 Hz): Methylene group adjacent to the carbonyl (α-CH₂).

-

δ 1.75 (quint, 2H, J = 7.4 Hz): Methylene group (β-CH₂).

-

δ 1.33 (m, 6H): Methylene groups (γ, δ, ε-CH₂).

-

δ 0.90 (t, 3H, J = 7.0 Hz): Terminal methyl group (ζ-CH₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 199.5: Carbonyl carbon (C=O).

-

δ 144.8: Thiophene ring carbon (C2).

-

δ 133.5: Thiophene ring carbon (C5).

-

δ 131.8: Thiophene ring carbon (C3).

-

δ 128.2: Thiophene ring carbon (C4).

-

δ 38.8: Methylene carbon (α-CH₂).

-

δ 31.6: Methylene carbon (CH₂).

-

δ 29.1: Methylene carbon (CH₂).

-

δ 24.5: Methylene carbon (CH₂).

-

δ 22.5: Methylene carbon (CH₂).

-

δ 14.0: Terminal methyl carbon (CH₃).

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups.[8][9]

-

~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring.

-

2955-2855 cm⁻¹: C-H stretching of the aliphatic heptanoyl chain.

-

~1665 cm⁻¹: Strong C=O stretching of the ketone, conjugated with the thiophene ring.[10]

-

1520-1410 cm⁻¹: C=C stretching vibrations within the thiophene ring.

3.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns would likely involve the cleavage of the acyl group.[3]

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with heptanoyl chloride, using a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃).[4] This electrophilic aromatic substitution reaction is highly regioselective for the 2-position of the thiophene ring.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.

Caption: Mechanism of Friedel-Crafts acylation of thiophene.

The high regioselectivity for the 2-position is attributed to the greater stabilization of the positive charge in the sigma complex intermediate when the electrophile attacks this position, allowing for resonance delocalization involving the sulfur atom's lone pair.[7]

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 2-hexanoylthiophene.[4]

Materials:

-

Thiophene

-

Heptanoyl chloride

-

Tin(IV) chloride (SnCl₄)

-

Benzene (or a less toxic solvent like dichloromethane)

-

10% Hydrochloric acid (HCl)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a condenser with a drying tube, add thiophene (1.0 eq) and the solvent (e.g., benzene). Cool the flask in an ice bath to 0 °C with stirring.

-

Addition of Reactants: Add heptanoyl chloride (1.0 eq) to the cooled thiophene solution.

-

Catalyst Addition: Slowly add tin(IV) chloride (0.4 eq) dropwise via the dropping funnel to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Quenching: Carefully quench the reaction by slowly adding 10% hydrochloric acid to the flask while cooling in an ice bath.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 10% HCl, water, 5% Na₂CO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous CaCl₂ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Heptanoyl chloride is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Tin(IV) chloride is a corrosive Lewis acid that is sensitive to moisture. Handle in a fume hood with appropriate PPE.[12]

-

Thiophene is flammable and has a strong odor. Work in a well-ventilated area.

-

The reaction is exothermic, especially during the addition of the catalyst. Maintain proper temperature control.

Applications in Drug Development

2-Acylthiophenes are valuable intermediates in the synthesis of a variety of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1][13] The thiophene ring serves as a scaffold, and the acyl group provides a handle for further molecular elaboration.

Intermediate in the Synthesis of Tiaprofenic Acid

Tiaprofenic acid is an NSAID used to treat pain and inflammation in rheumatic diseases.[14] Its synthesis can be achieved from a 2-acylthiophene precursor. While the commercial synthesis may vary, a plausible route involves the benzoylation of a thiophene derivative. The synthesis of this compound provides a model for the acylation step crucial for creating such drug intermediates.

A key step in several reported syntheses of tiaprofenic acid is the Friedel-Crafts acylation of a thiophene derivative to introduce a benzoyl group.[14][15] For instance, 2-thiopheneacetic acid derivatives can be acylated at the 5-position.

Caption: General synthetic route to Tiaprofenic Acid.

The knowledge of synthesizing this compound is directly transferable to the synthesis of such drug intermediates, where heptanoyl chloride is replaced by another acyl chloride, such as benzoyl chloride.

Precursor for other Biologically Active Molecules

The ketone functionality in this compound can be further modified to create a diverse range of molecules. For example, it can undergo reduction to the corresponding alcohol, reductive amination to form amines, or be used in condensation reactions to build more complex heterocyclic systems. This versatility makes it a valuable starting material for generating libraries of compounds for drug discovery screening.

Conclusion

This compound is a structurally well-defined heterocyclic ketone with significant potential in synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a robust and efficient method, providing a valuable building block for further chemical exploration. The demonstrated utility of similar 2-acylthiophenes as key intermediates in the synthesis of established drugs like tiaprofenic acid underscores the importance of this class of compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively synthesize and utilize this compound in their scientific endeavors.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H16OS | CID 141581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent effects on infrared spectra of 2-acetylthiophene in organic solvents [pubmed.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 2-Acetylthiophene(88-15-3) IR Spectrum [m.chemicalbook.com]

- 11. This compound | 30711-40-1 [chemicalbook.com]

- 12. Novel Preparation of Tiaprofenic Acid | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Method for synthesizing non-steroidal antiphlogiston tiaprofenic acid - Eureka | Patsnap [eureka.patsnap.com]

- 15. Synthesis of Tiaprofenic Acid [test-psk.inforang.com]

A Comprehensive Spectroscopic Analysis of 2-(n-Heptanoyl)thiophene

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed spectroscopic characterization of 2-(n-Heptanoyl)thiophene (CAS No: 30711-40-1), a key intermediate in various chemical syntheses.[1][2] Intended for researchers, chemists, and quality control professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide offers an in-depth analysis of the spectral data, explains the underlying principles of each technique, and presents detailed experimental workflows. By correlating the spectral features with the molecular structure, this guide serves as an authoritative reference for the identification, verification, and quality assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Expertise in Practice: Acquiring High-Quality NMR Spectra

The acquisition of clean, high-resolution NMR spectra is paramount for unambiguous structural elucidation. The choice of solvent and internal standard are critical first steps. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar analytes like this compound due to its excellent solubilizing properties and minimal spectral interference. Tetramethylsilane (TMS) is universally used as an internal standard (0 ppm) for both ¹H and ¹³C NMR because its signal is a sharp singlet that appears upfield from most organic signals and it is chemically inert.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Standard Addition: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H NMR spectrum (typically 16-32 scans) and the ¹³C NMR spectrum (typically 1024 or more scans due to the lower natural abundance of ¹³C).

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a proton map of the molecule. The spectrum of this compound is characterized by signals from the thiophene ring protons and the aliphatic heptanoyl chain protons. Based on established chemical shift principles and data from analogous compounds like 2-acetylthiophene, the expected chemical shifts are detailed below.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 (Thiophene) | ~7.70 | Doublet of doublets (dd) | 1H | Deshielded by the adjacent sulfur atom and the carbonyl group's electron-withdrawing effect. |

| H-3 (Thiophene) | ~7.65 | Doublet of doublets (dd) | 1H | Deshielded by proximity to the electron-withdrawing carbonyl group. |

| H-4 (Thiophene) | ~7.15 | Triplet (t) or dd | 1H | Located between H-3 and H-5, showing coupling to both. |

| -CH₂- (α to C=O) | ~2.95 | Triplet (t) | 2H | Directly attached to the electron-withdrawing carbonyl group, causing a significant downfield shift. |

| -CH₂- (β to C=O) | ~1.70 | Quintet | 2H | Standard aliphatic chemical shift, slightly deshielded by the nearby carbonyl. |

| -(CH₂)₄- | ~1.35 | Multiplet | 6H | Overlapping signals of the central methylene groups in the alkyl chain. |

| -CH₃ (Terminal) | ~0.90 | Triplet (t) | 3H | Typical upfield signal for a terminal methyl group in an alkyl chain. |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons of the thiophene ring appear in the typical aromatic region, while the aliphatic carbons of the heptanoyl chain are found upfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone) | ~192.0 | Highly deshielded due to the electronegative oxygen atom. |

| C-2 (Thiophene) | ~144.0 | Quaternary carbon attached to the acyl group. |

| C-5 (Thiophene) | ~134.0 | Aromatic carbon adjacent to sulfur, deshielded by carbonyl. |

| C-3 (Thiophene) | ~132.5 | Aromatic carbon deshielded by carbonyl. |

| C-4 (Thiophene) | ~128.0 | Aromatic carbon shielded relative to C-3 and C-5. |

| -CH₂- (α to C=O) | ~40.0 | Downfield shift due to proximity to the carbonyl group. |

| -CH₂- Chain | ~31.5, 29.0, 24.0 | Standard aliphatic carbon signals. The chemical shift of carbons in a straight alkyl chain can be predicted using additive rules.[5] |

| -CH₂- (β to C=O) | ~22.5 | Standard aliphatic carbon signal. |

| -CH₃ (Terminal) | ~14.0 | Typical upfield signal for a terminal methyl group. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful analytical technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Expertise in Practice: Method Selection

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is often the preferred sampling technique over traditional transmission methods (e.g., salt plates). ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply placing a drop of the sample onto the ATR crystal (commonly diamond or zinc selenide).

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

-

Sample Application: Place one or two drops of this compound directly onto the ATR crystal surface, ensuring complete coverage.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, typically 4000–400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Workflow for IR Analysis

Caption: Workflow for acquiring and interpreting an ATR-FTIR spectrum.

Analysis of the IR Spectrum

The IR spectrum of this compound is dominated by a very strong absorption from the ketone's carbonyl group. Other key absorptions confirm the presence of the thiophene ring and the aliphatic chain.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 | Medium-Weak | C-H Stretch | Thiophene Ring (=C-H) |

| 2955, 2925, 2855 | Strong | C-H Stretch | Heptanoyl Chain (-CH₃, -CH₂) |

| ~1665 | Very Strong | C=O Stretch | Aromatic Ketone |

| ~1520, ~1410 | Medium | C=C Stretch | Thiophene Ring |

| ~1465 | Medium | C-H Bend (Scissoring) | Heptanoyl Chain (-CH₂) |

| ~1375 | Medium-Weak | C-H Bend (Rocking) | Heptanoyl Chain (-CH₃) |

| ~720 | Strong | C-H Out-of-Plane Bend | 2-Substituted Thiophene |

The C=O stretching frequency (~1665 cm⁻¹) is lower than that of a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the electron-rich thiophene ring.[8] This conjugation delocalizes the pi electrons of the carbonyl group, reducing its double-bond character and thus lowering the energy (and frequency) required for the stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

Expertise in Practice: Ionization Method

For volatile and thermally stable compounds like this compound, Electron Ionization (EI) is the most common ionization method. In EI, high-energy electrons (~70 eV) bombard the molecule, causing it to eject an electron and form a radical cation known as the molecular ion (M⁺•). The high energy of this process induces extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule. This technique is often coupled with Gas Chromatography (GC) for prior separation of complex mixtures.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and affinity for the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is ionized by electron impact (EI).

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.

-

Data Acquisition: A mass spectrum is generated by plotting ion abundance versus m/z.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for GC-MS analysis from sample injection to spectral interpretation.

Analysis of the Mass Spectrum

The mass spectrum of this compound confirms its molecular weight and reveals characteristic fragmentation patterns.[1][9]

| m/z | Proposed Fragment Ion | Formula | Rationale of Formation |

| 196 | [M]⁺• (Molecular Ion) | [C₁₁H₁₆OS]⁺• | The intact molecule minus one electron. Confirms the molecular weight of 196.31 g/mol .[10] |

| 139 | [M - C₄H₇]⁺ | [C₇H₇OS]⁺ | Alpha-cleavage: Loss of a butyl radical from the heptanoyl chain. |

| 127 | [M - C₅H₁₁]⁺ | [C₆H₅OS]⁺ | McLafferty rearrangement: A characteristic fragmentation for ketones with a γ-hydrogen, leading to the loss of pentene (C₅H₁₀). |

| 111 | [Thiophene-C=O]⁺ | [C₅H₃OS]⁺ | Alpha-cleavage: Loss of the hexyl radical (C₆H₁₃) from the heptanoyl chain, leaving the stable 2-thenoyl cation. This is often the base peak. |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Cleavage of the bond between the α and β carbons of the side chain, forming a propyl cation. |

The presence of the molecular ion peak at m/z 196 is crucial for confirming the compound's identity. The base peak at m/z 111, corresponding to the 2-thenoyl cation, is highly characteristic of 2-acylthiophenes and provides strong evidence for the core structure.[3]

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of all hydrogen and carbon atoms, IR spectroscopy confirms the presence of the key carbonyl and thiophene functional groups, and mass spectrometry verifies the molecular weight and reveals diagnostic fragmentation patterns. This guide serves as a foundational resource for scientists, enabling confident identification, purity assessment, and further application of this important chemical compound.

References

- 1. This compound | C11H16OS | CID 141581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 30711-40-1 [chemicalbook.com]

- 3. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Acetylthiophene(88-15-3) 1H NMR [m.chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 1-Heptanone, 1-(2-thienyl)- [webbook.nist.gov]

- 10. This compound | CAS: 30711-40-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Introduction: The Uncharted Solubility of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Solubility of 2-(n-Heptanoyl)thiophene in Organic Solvents

This compound is an aromatic ketone featuring a thiophene ring functionalized with a seven-carbon acyl chain.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials where the thiophene moiety is a common pharmacophore. Despite its utility, a critical gap exists in the publicly available physicochemical data for this compound: its solubility in common organic solvents remains largely uncharacterized.[2]

This guide is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's solubility for practical applications such as reaction optimization, purification, formulation, and quality control. We will provide a detailed framework for approaching this data gap, moving from theoretical prediction to robust experimental determination. This document will not only present the known physicochemical properties but will also furnish a detailed, field-proven protocol for accurately measuring the solubility of this compound, ensuring scientific integrity and reproducibility.

Physicochemical Profile and Solubility Prediction

Understanding the inherent properties of this compound is the first step in predicting its behavior in various solvents. The molecule's structure combines a polar ketone group and a moderately polar thiophene ring with a nonpolar heptyl chain. This amphiphilic nature suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆OS | [1][3][4] |

| Molecular Weight | 196.31 g/mol | [1][3][4] |

| Boiling Point | 154-156 °C (at 15 mmHg) | [3] |

| Density | 1.026 g/cm³ | [3] |

| Refractive Index | 1.521 | [3] |

| XLogP3 | 3.7 | [1] |

The positive XLogP3 value of 3.7 indicates a preference for lipophilic (non-polar) environments over aqueous ones.[1] Based on the principle of "like dissolves like," we can make the following predictions:

-

High Solubility is Expected in:

-

Non-polar solvents (e.g., heptane, toluene) due to the long alkyl chain.

-

Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) which can interact with the ketone group without forming strong hydrogen bonds.

-

-

Moderate to Low Solubility is Expected in:

-

Polar protic solvents (e.g., ethanol, methanol) where the solvent's strong hydrogen-bonding network may be only partially disrupted by the solute.

-

-

Very Low Solubility is Expected in:

-

Aqueous solutions due to the dominant hydrophobic character of the molecule.

-

While these predictions provide a valuable starting point, they are no substitute for empirical data. The following sections detail the methodology to acquire precise, quantitative solubility measurements.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, the equilibrium shake-flask method is the gold standard.[5][6] This method ensures that the solution has reached true thermodynamic equilibrium with the excess solid, providing a definitive measure of solubility at a given temperature.

Core Experimental Workflow Diagram

The logical flow for determining the thermodynamic solubility is illustrated below. This process ensures that a state of equilibrium is reached and that the subsequent analysis is accurate.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Shake-Flask Protocol

This protocol is designed to be a self-validating system. The use of excess solute and extended equilibration time ensures that the measured concentration represents the true solubility limit.

-

Preparation of Supersaturated Solution:

-

Rationale: Adding an amount of solute that exceeds its saturation point is essential to ensure that the final solution is in equilibrium with the solid phase.

-

Procedure: To a series of 10 mL glass vials with screw caps, add approximately 100-200 mg of this compound. The exact mass is not critical, but a visible excess of solid must remain after equilibration.

-

-

Solvent Addition:

-

Rationale: An accurate volume of solvent is required for the final solubility calculation.

-

Procedure: Using a calibrated pipette, add exactly 5.0 mL of the desired organic solvent to each vial.

-

-

Equilibration:

-

Rationale: To reach thermodynamic equilibrium, the system requires sufficient time and energy. A thermostatic shaker provides constant temperature and agitation, accelerating the dissolution process and ensuring homogeneity.

-

Procedure: Tightly seal the vials and place them in an orbital shaker equipped with a temperature-controlled chamber set to the desired temperature (e.g., 25.0 °C ± 0.1 °C). Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 48 hours. A 72-hour period is recommended to guarantee equilibrium, especially for viscous solvents or compounds that dissolve slowly.

-

-

Sample Collection and Preparation:

-

Rationale: It is critical to sample only the saturated solution without any undissolved solid particles, which would artificially inflate the measured concentration. Filtration is mandatory.

-

Procedure:

-

Remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath (at the same temperature as equilibration) for at least 2 hours to allow the excess solid to settle.

-

Withdraw an aliquot (e.g., 1 mL) of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter (e.g., PTFE). Pre-warming the syringe to the equilibration temperature prevents premature crystallization of the solute.

-

Immediately dilute the collected sample with a known volume of fresh solvent to prevent crystallization and to bring the concentration within the linear range of the analytical method. A 10-fold or 100-fold dilution is a typical starting point.

-

-

Analytical Quantification of Solute Concentration

Once a clear, saturated solution is obtained, its concentration must be accurately determined. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly reliable and common method for this purpose.[7][8][9] Gas Chromatography (GC) is also a viable option for this volatile compound.[10][11]

Protocol: Quantification by HPLC-UV

-

Preparation of Calibration Standards:

-

Rationale: A calibration curve is essential for converting the analytical signal (peak area) from the unknown sample into a precise concentration.

-

Procedure: Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in the mobile phase. Perform a series of serial dilutions to create at least five calibration standards that bracket the expected concentration of the diluted solubility sample.

-

-

HPLC Conditions:

-

Rationale: The selected conditions must provide good peak shape, resolution from any potential impurities, and a reasonable retention time.

-

Instrument: HPLC system with a UV/Vis or Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of 3-10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: The wavelength of maximum absorbance (λ-max) for the thiophene chromophore, typically around 250-280 nm. This should be determined experimentally.

-

Column Temperature: 30 °C.

-

-

Analysis and Calculation:

-

Procedure:

-

Inject the calibration standards in sequence from lowest to highest concentration.

-

Inject the diluted solubility sample (in triplicate).

-

Plot the peak area of the standards against their known concentrations to generate a linear regression curve. The correlation coefficient (R²) should be > 0.999 for a valid calibration.

-

Use the equation of the line (y = mx + c) to calculate the concentration of the diluted sample from its average peak area.

-

Multiply the calculated concentration by the dilution factor used in Step 4 of the sampling protocol to determine the original concentration in the saturated solution. This value is the solubility.

-

-

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter that has, until now, been undefined in scientific literature. This guide provides the necessary theoretical framework and a robust, step-by-step experimental protocol for researchers to determine this value accurately. By employing the gold-standard shake-flask method coupled with a precise analytical technique like HPLC-UV, scientists in pharmaceutical development and chemical synthesis can generate the reliable data needed to optimize their processes, ensure product quality, and accelerate research. Adherence to this methodology will not only provide critical data for individual projects but also contribute valuable knowledge to the broader scientific community.

References

- 1. This compound | C11H16OS | CID 141581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS: 30711-40-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. arabjchem.org [arabjchem.org]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Therapeutic Landscape of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

The thiophene nucleus, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, underpinning a significant number of approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its electron-rich nature and ability to act as a bioisostere for phenyl and other aromatic rings, make it a privileged scaffold in drug design.[1] This versatility allows for the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities.[2] This technical guide provides an in-depth exploration of the therapeutic potential of thiophene derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanisms of action, present detailed experimental protocols for synthesis and evaluation, and provide quantitative data to support the therapeutic promise of this remarkable class of compounds.

Thiophene Derivatives in Oncology: Targeting the Hallmarks of Cancer

Thiophene-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against a multitude of cancer cell lines through diverse mechanisms of action.[3][4] These mechanisms include the inhibition of key enzymes crucial for cancer cell proliferation and survival, disruption of the cytoskeleton, and the induction of programmed cell death (apoptosis).[3][5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of thiophene derivatives is not limited to a single mode of action. Instead, they often target multiple signaling pathways and cellular processes that are dysregulated in cancer.

-

Inhibition of Signaling Pathways: Many thiophene analogs have been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[4][6] These pathways regulate cell growth, proliferation, and survival, and their constitutive activation is a common feature of many cancers.[4] By blocking these pathways, thiophene derivatives can effectively halt tumor growth.

-

Tubulin Polymerization Inhibition: A significant number of thiophene derivatives exert their anticancer effects by interfering with microtubule dynamics.[2][7] They can bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[2][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[7][8]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[9] Some thiophene derivatives have been identified as potent inhibitors of both topoisomerase I and II.[9][10] By stabilizing the enzyme-DNA cleavage complex, these compounds introduce DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells.[9]

Signaling Pathway: PI3K/Akt Inhibition by Thiophene Derivatives

Caption: Inhibition of the PI3K/Akt signaling pathway by thiophene derivatives.

Quantitative Data: Cytotoxicity of Thiophene Derivatives